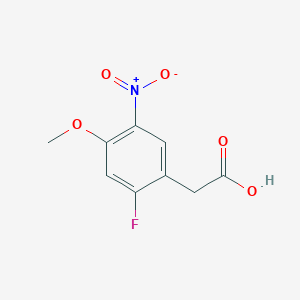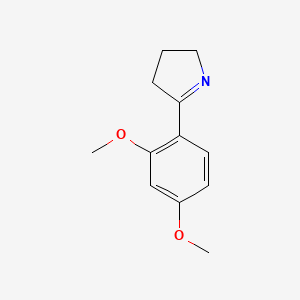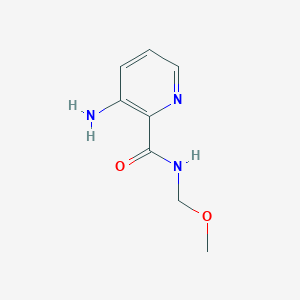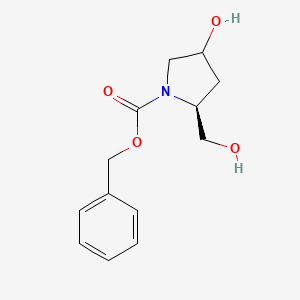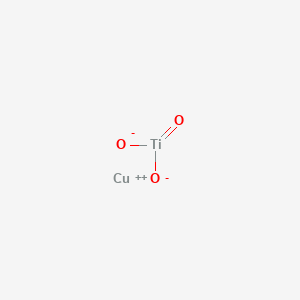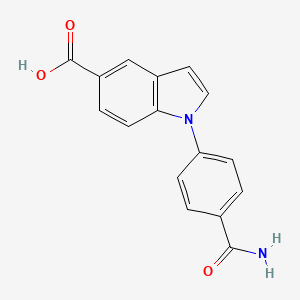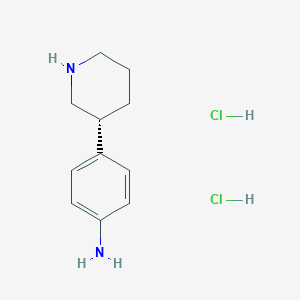
(R)-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is a complex organic compound that features a furan ring, a quinoline moiety, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the coupling of a furan derivative with a quinoline precursor. One common method involves the dehydrogenative coupling of furfuryl alcohol with carbonyl compounds under mild reaction conditions. This reaction is catalyzed by iPr PNP-Mn and a weak base such as Cs₂CO₃ .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, primary amines, and substituted quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
Medicine
In medicinal chemistry, ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
作用機序
The mechanism of action of ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and quinoline moiety can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules .
類似化合物との比較
Similar Compounds
Furan-2-carbonyl chloride: A simpler derivative with similar reactivity but lacking the quinoline moiety.
Furan-2,5-dicarbonyl chloride: Another related compound with two carbonyl groups, offering different reactivity and applications.
3-(Furan-2-carbonyl)benzoic acid: A compound with a benzoic acid moiety, providing different chemical properties and uses.
Uniqueness
®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to its combination of a furan ring, a quinoline moiety, and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H10N2O2 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
(2R)-1-(furan-2-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-10-12-8-7-11-4-1-2-5-13(11)17(12)15(18)14-6-3-9-19-14/h1-9,12H/t12-/m1/s1 |
InChIキー |
VUJBNBLXFORPGS-GFCCVEGCSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C[C@@H](N2C(=O)C3=CC=CO3)C#N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=CO3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


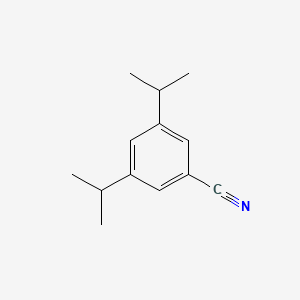
![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B12847143.png)
![calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B12847148.png)

